6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
Description
This compound features a nicotinamide core substituted with a chlorine atom at the 6-position and a 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group at the amide nitrogen.
Properties
IUPAC Name |
6-chloro-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-15-5-4-12(9-19-15)16(23)20-13-3-1-2-11(8-13)14-10-22-6-7-24-17(22)21-14/h1-5,8-10H,6-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPYZQFZDZOMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves multi-step organic synthesis. One common method involves the initial formation of the imidazo[2,1-b]thiazole ring system through the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazole and nicotinamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups onto the nicotinamide or thiazole rings .
Scientific Research Applications
6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves its interaction with specific molecular targets within cells. It can bind to and inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Insights:
Core Scaffold Differences: The target compound’s nicotinamide scaffold contrasts with SRT1720’s quinoxaline-carboxamide, which is critical for SIRT1 activation . Nicotinamide derivatives (e.g., the target compound) are typically associated with HDAC inhibition or sirtuin antagonism, whereas SRT1720’s quinoxaline group enables NAD⁺-dependent SIRT1 activation . The chloro substituent on the target’s pyridine ring may improve lipophilicity and target binding compared to hydroxylated analogs (e.g., ’s compound), which could enhance membrane permeability .
Biological Activity: SRT1720 exhibits nanomolar potency for SIRT1 activation, while nicotinamide itself is a weak SIRT1/2 inhibitor (µM-range IC₅₀) . The target compound’s activity likely depends on whether its chloro-imidazothiazole moiety counteracts nicotinamide’s inhibitory effects or synergizes with other functional groups. Antimicrobial analogs (e.g., compound 86 in ) highlight the role of halogenation (Cl, F) and heterocyclic systems (thiophene, thiazole) in targeting bacterial enzymes, suggesting the target compound could be optimized for similar applications .
Physicochemical Properties: The target compound’s molecular weight (387.85 g/mol) and imidazothiazole-phenyl linkage may reduce solubility compared to smaller analogs like nicotinamide but improve proteolytic stability .
Biological Activity
6-Chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and research findings from diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 315.81 g/mol. The presence of the imidazo[2,1-b]thiazole moiety is crucial for its biological properties.
Research indicates that compounds containing imidazo[2,1-b]thiazole structures often exhibit interactions with various biological targets, including enzymes and receptors involved in disease processes. For instance, studies have shown that similar compounds can inhibit fungal ergosterol synthesis by targeting the CYP51 enzyme, a pathway comparable to azole drug action .
Antifungal Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit antifungal properties. For example, compounds similar to this compound have shown significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .
Cytotoxicity
In vitro cytotoxicity assays have been conducted using various cell lines, including NIH/3T3. The IC50 values for related compounds suggest that they exhibit selective toxicity towards fungal cells while maintaining low toxicity towards mammalian cells. For instance, some derivatives showed IC50 values exceeding 1000 µM against NIH/3T3 cells, indicating a favorable therapeutic index .
Table 1: Biological Activity Summary
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| This compound | Antifungal | Similar to ketoconazole | >1000 |
| Compound 2d | Antifungal | 1.23 (C. parapsilosis) | 148.26 (NIH/3T3) |
| Compound 2e | Antifungal | Not specified | 187.66 (NIH/3T3) |
Note: The MIC values indicate effective concentrations against specific fungal strains.
Pharmacokinetics and Drug-Likeness
ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that compounds similar to this compound possess favorable pharmacokinetic profiles. These compounds demonstrate good solubility and permeability characteristics essential for oral bioavailability.
Q & A
Basic: What are the optimal synthetic routes for 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with aromatic coupling and heterocyclic ring formation. Key steps include:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., using acetonitrile under reflux) .
- Step 2: Coupling the thiazole intermediate with a nicotinamide derivative via Buchwald-Hartwig amination or Ullmann-type reactions .
- Step 3: Chlorination at the 6-position using POCl₃ or other chlorinating agents .
Key Considerations:
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediates .
- Purification: Column chromatography or recrystallization for high purity (>95%) .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Characterization Method | Reference |
|---|---|---|---|
| 1 | Acetonitrile, reflux, 1–3 min | ¹H NMR, TLC | |
| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C | HPLC, MS | |
| 3 | POCl₃, DMF (catalytic), 80°C, 12 h | ¹³C NMR, IR |
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm), imidazo-thiazole protons (δ 6.5–7.5 ppm), and chloro/amide groups .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy: Confirm C=O (1640–1680 cm⁻¹) and C-Cl (690–750 cm⁻¹) stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
